molecular formula C13H10N4S B1615029 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile CAS No. 102434-73-1

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B1615029
CAS No.: 102434-73-1
M. Wt: 254.31 g/mol
InChI Key: JAMKVNSBEKQPQS-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Features

The molecular architecture of 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (C₁₃H₁₀N₄S) features a thiopyran core—a six-membered heterocyclic ring containing one sulfur atom—substituted with amino (-NH₂), cyano (-CN), and phenyl groups at specific positions. The thiopyran ring adopts a non-planar conformation due to the tetrahedral geometry of the sulfur atom, which introduces strain and influences electronic delocalization.

Key stereoelectronic features include:

  • Hyperconjugative Interactions : The sulfur atom’s lone pairs engage in n→σ* interactions with adjacent C-S bonds, stabilizing the axial conformation of substituents. This aligns with the anomeric effect observed in similar heterocycles.
  • Electron-Withdrawing Effects : The cyano groups at positions 3 and 5 withdraw electron density from the thiopyran ring, polarizing the C≡N bonds and enhancing the electrophilicity of the adjacent carbons.
  • Aromatic Substituent Effects : The phenyl group at position 4 participates in π-π stacking and steric interactions, while its electron-donating resonance effects moderate the electron-deficient nature of the thiopyran core.

Table 1 : Critical bond lengths and angles from computational analysis

Bond/Angle Value (Å/°) Significance
C-S 1.78 Shorter than typical C-S single bonds
C≡N 1.15 Confirms sp-hybridized nitrogens
N-C-C (amino) 120° Trigonal planar geometry at nitrogen

X-ray Crystallographic Characterization of Thiopyran Core

X-ray diffraction studies of analogous 4H-thiopyran derivatives reveal a chair-like conformation for the six-membered ring, with the sulfur atom in a quasi-axial orientation. For this compound:

  • The thiopyran ring exhibits puckering parameters (q = 0.42 Å, θ = 12°) consistent with moderate distortion from planarity.
  • The phenyl group at position 4 is nearly perpendicular to the thiopyran plane (dihedral angle = 85°), minimizing steric clashes with the amino and cyano substituents.
  • Intermolecular N-H···N hydrogen bonds between amino groups and cyano nitrogens stabilize the crystal lattice, with bond distances of 2.89–3.12 Å.

Figure 1 : Crystal packing diagram highlighting hydrogen-bonded networks (derived from).

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide-d₆ reveal dynamic behavior:

  • Ring Inversion : The thiopyran ring undergoes slow chair-chair inversion at room temperature (ΔG‡ = 68 kJ/mol), as evidenced by coalescence of axial and equatorial proton signals at elevated temperatures.
  • Solvent-Dependent Tautomerism : In polar aprotic solvents, the amino groups participate in intramolecular hydrogen bonding with cyano groups, stabilizing a planar imino tautomer. This is absent in nonpolar solvents.

Table 2 : ¹H NMR chemical shifts (DMSO-d₆, 400 MHz)

Proton Position δ (ppm) Multiplicity Coupling (Hz)
NH₂ (2,6) 6.82 Broad singlet -
H-4 (phenyl) 7.35 Multiplet J = 8.2

Comparative Analysis with Related 4H-Thiopyran Derivatives

The electronic and steric profiles of substituents significantly modulate properties across the 4H-thiopyran family:

Table 3 : Substituent effects on thiopyran properties

Derivative Key Feature Effect vs. Target Compound
4-(2-Chlorophenyl) analog Electron-withdrawing Cl ↑ Ring puckering (q = 0.51 Å)
4-(Trifluoromethyl) analog Strong -I effect of CF₃ ↓ H-bonding capacity; ↑ lipophilicity
3,5-Dimethyl derivative Steric bulk at 3,5 positions Hindered ring inversion (ΔG‡ = 72 kJ/mol)

Notably, the amino and cyano groups in this compound enhance its dipolar character (μ = 5.2 D) compared to non-polar derivatives like 4-ethyl-3,5-dimethyl-2,4,6-triphenyl-4H-thiopyran (μ = 1.8 D). This polarity facilitates applications in nonlinear optics and as a ligand in coordination chemistry.

Properties

IUPAC Name

2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMKVNSBEKQPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351060
Record name 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102434-73-1
Record name 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave Irradiation-Promoted One-Pot Synthesis

Method Overview:

  • A one-pot reaction involving aromatic aldehydes, cyanothioacetamide, and malononitrile under microwave irradiation (MWI) conditions.
  • No additional catalyst is required, making the process efficient and environmentally friendly.
  • The reaction proceeds rapidly with high yields.

Reaction Conditions and Mechanism:

  • The reactants are combined and subjected to microwave heating.
  • Microwave irradiation accelerates the reaction by enhancing molecular interactions and energy transfer.
  • The process leads to the formation of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles through a multi-component reaction mechanism.

Characterization Data:

Parameter Data for 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (4a)
IR (νmax, cm⁻¹) 3450, 3320 (NH2), 2210 (CN)
^1H NMR (DMSO-d6, δ, ppm) 4.22 (s, 1H, CH), 6.89 (br s, 4H, 2 NH2), 7.19–7.33 (m, 5H, ArH)
^13C NMR (δ, ppm) 151.3, 143.55, 128.8, 127.2, 126.7, 118.9, 72.1, 43.4
Mass Spectrometry (ESI, m/z) 277 [M + Na]^+

Advantages:

  • Catalyst-free synthesis.
  • Short reaction times due to microwave heating.
  • High purity and yields.
  • Environmentally benign due to reduced energy consumption.

Reference: Fan et al., Henan Normal University research.

Silver-Silica (Ag/SiO2) Catalyzed One-Pot Synthesis

Method Overview:

  • Utilizes a heterogeneous catalyst, silver supported on silica (Ag/SiO2), synthesized by wet impregnation.
  • The catalyst is highly active, recyclable, and enables green chemistry protocols.
  • The reaction involves the condensation of aromatic aldehydes, malononitrile, and cyanothioacetamide analogs.

Catalyst Preparation:

  • Silver nitrate hydrate is dissolved in water.
  • Silica is added and stirred for 12 hours at room temperature.
  • The mixture is dried at 110-130°C for 12 hours to obtain Ag/SiO2.

Reaction Conditions:

  • Conducted at room temperature.
  • Uses green solvents.
  • Short reaction times with excellent yields.

Key Advantages:

  • Recyclable catalyst reducing waste.
  • Mild reaction conditions.
  • Environmentally friendly with easy work-up.

Characterization and Yield:

  • The protocol yields 2,6-diamino-4-phenyl-4H-pyran-3,5-dicarbonitrile analogues with good to excellent yields.
  • High catalytic activity confirmed by spectral analysis and elemental characterization.

Reference: Sustainable Ag/SiO2 catalyst methodology.

Nanomagnetic Fe3O4@SiO2@ZnCl2 Catalyzed Solvent-Free Synthesis

Method Overview:

  • A green, solvent-free multicomponent reaction catalyzed by nanomagnetic Fe3O4@SiO2@ZnCl2.
  • Reactants include aldehydes, malononitrile, and ammonium acetate.
  • The catalyst facilitates easy separation and recyclability due to its magnetic properties.

Reaction Conditions:

  • Solvent-free, reducing environmental impact.
  • Mild heating conditions.
  • Catalyst reused multiple times without significant loss of activity.

Advantages:

  • Reduction in chemical waste.
  • Energy-efficient due to solvent-free conditions.
  • Easy catalyst recovery by magnetic separation.

Reference: Garuda repository article on nanomagnetic catalyst.

Multicomponent Condensation Using Cyanothioacetamide and Aldehydes

Method Overview:

  • Involves the initial formation of cyanothioacetamide from malononitrile and hydrogen sulfide.
  • Subsequent Knoevenagel condensation with aromatic aldehydes.
  • Followed by addition of malononitrile and intramolecular cyclization to yield the target thiopyran compound.

Reaction Details:

  • Trimethylamine (Et3N) is used as a catalyst.
  • The reaction proceeds through intermediate species, with cyclization forming the thiopyran ring.
  • Variations in aldehyde substituents influence the reaction yield and completion.

Observations:

  • Presence of carbonyl groups on the aryl aldehyde enhances cyclization efficiency.
  • Some reactions yield intermediate amino-3,5-dicyanopyridine derivatives instead of complete cyclization products.
  • Alkali treatment (KOH, DMF) can promote further ring closure in some cases.

Reference: PMC article on thieno[2,3-b]pyridine derivatives synthesis.

Summary Table of Preparation Methods

Method Catalyst/Conditions Key Features Yield & Efficiency Environmental Impact
Microwave Irradiation One-Pot No catalyst, microwave heating Fast, catalyst-free, high purity High yields, rapid reaction Energy-efficient, low waste
Ag/SiO2 Heterogeneous Catalyst Silver on silica, room temp Recyclable catalyst, green solvent Good to excellent yields Green, recyclable catalyst
Nanomagnetic Fe3O4@SiO2@ZnCl2 Catalyst Magnetic nanoparticle catalyst Solvent-free, easy catalyst recovery Efficient, reusable catalyst Solvent-free, low waste
Multicomponent Condensation with Et3N Trimethylamine catalyst Multi-step, sensitive to aldehyde substituents Variable yields, sometimes intermediates Moderate, depends on reagents

Chemical Reactions Analysis

Types of Reactions

CL-313377 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving CL-313377 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various ligands like chloride ions and ammonia. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from reactions involving CL-313377 depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination compounds with different ligands .

Scientific Research Applications

CL-313377 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which CL-313377 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The central metal ion can coordinate with various biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and biochemical processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₁₃H₁₀N₄S
  • Molecular Weight : 254.1 g/mol
  • Melting Point : 185–186°C
  • Spectroscopic Data :
    • ¹H-NMR (DMSO-d₆) : δ 7.22–7.34 (m, 5H, phenyl), 4.24 (s, 1H, 4-H), 6.86–6.89 (s, 4H, NH₂) .
    • ¹³C-NMR : δ 43.4 (C-4), 72.0 (C-3), 118.6 (CN), 126.7–143.2 (phenyl carbons) .
  • Mass Spectrometry : m/z 254.1 (M⁺) .

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile C₁₃H₁₀N₄S 254.1 185–186 Parent compound; high-yield synthesis (95% with Cs-PVP)
2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) C₁₃H₉FN₄S 272.3 Not reported Reversible covalent eEF-2K inhibitor; targets Cys-146 residue
2,6-Diamino-4-(2,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile C₁₅H₁₄N₄O₂S 314.4 Not reported Increased steric bulk; ChemSpider ID 688841
2,6-Diamino-4-(1-methyl-1H-pyrrol-2-yl)-4H-thiopyran-3,5-dicarbonitrile C₁₂H₁₁N₅S 257.3 191–192 Discontinued commercial product; heteroaromatic substituent
2,6-Diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile C₁₃H₉BrN₄S 333.2 Not reported Bromine substituent enhances molecular weight; synthetic route available
2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile C₁₃H₉ClN₄S 288.8 Not reported Chlorine substituent linked to cytotoxicity in related pyran derivatives

Biological Activity

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 102434-73-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4S\text{C}_{13}\text{H}_{10}\text{N}_{4}\text{S}, with a molar mass of approximately 254.31 g/mol. Its structure features a thiopyran ring with two amino groups and a phenyl substituent, which are crucial for its biological activity.

Antiparasitic Properties

Recent studies have highlighted the antiparasitic potential of 2,6-diamino derivatives. In vitro evaluations demonstrated significant activity against Trypanosoma brucei brucei and Trypanosoma cruzi, with mechanisms involving the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites . The compound's reactivity with glutathione suggests that it may serve as a prodrug that activates under specific conditions within the parasitic environment .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of 2,6-diamino compounds exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Its ability to inhibit DNA gyrase B in E. coli further supports its potential as an antibiotic agent .

Activity Type Target Organism MIC (µg/mL)
AntiparasiticT. b. bruceiNot specified
AntiparasiticT. cruziNot specified
AntimicrobialE. coli9.80
AntimicrobialVarious bacteria2.50 - 20

Cytotoxicity

While exhibiting antimicrobial and antiparasitic properties, the cytotoxicity of this compound has also been assessed. Studies revealed varying levels of cytotoxicity against human fibroblasts, indicating a need for careful evaluation in therapeutic applications .

The biological activity of this compound is largely attributed to its electrophilic centers that facilitate Michael addition reactions with thiol-containing molecules like glutathione and trypanothione. This interaction leads to the formation of adducts that disrupt essential metabolic pathways in parasites . The oxidative stress environment near parasites may enhance the reactivity of these compounds, facilitating their antiparasitic effects .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing various derivatives of 2,6-diamino compounds to evaluate their biological activities against Leishmania species alongside their cytotoxicity profiles against human cells .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of different derivatives based on the structure of the thiopyran core, demonstrating significant activity across multiple bacterial strains while maintaining a balance between efficacy and cytotoxicity .

Q & A

What are the standard synthetic protocols for 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile?

Basic Research Question
The compound is synthesized via a multi-component reaction involving benzylidenemalononitrile, malononitrile, and a primary amine (e.g., furfurylamine or thiophenemethylamine). The reaction is typically conducted in methanol under reflux for 72 hours at room temperature, with progress monitored by TLC (EtOAc/hexane, 3:1). Crystallization from the reaction mixture after solvent evaporation yields the pure product. This protocol emphasizes atom economy and avoids toxic catalysts .

What spectroscopic methods are used to characterize this thiopyran derivative?

Basic Research Question
Characterization relies on 1H NMR (300 MHz, DMSO-d6) and 13C NMR (75 MHz, DMSO-d6). Key spectral features include:

  • 1H NMR : A singlet at δ 4.27 ppm (1H, thiopyran ring proton), aromatic protons at δ 7.24–7.34 ppm, and NH2 protons as a broad singlet at δ 6.93 ppm.
  • 13C NMR : Signals at δ 43.7 ppm (sp³ carbon in thiopyran ring), δ 72.4 ppm (C-S), and δ 119.3–151.6 ppm (aromatic and nitrile carbons).
    These assignments confirm the thiopyran scaffold and substituent positions .

How can researchers resolve contradictions in reported NMR data for this compound?

Advanced Research Question
Discrepancies in NMR shifts (e.g., solvent effects, calibration errors) require:

  • Cross-validation : Compare data with theoretical calculations (DFT or computational NMR tools).
  • Advanced techniques : Use DEPT, HSQC, or HMBC to resolve overlapping signals.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Purity checks : Recrystallize the compound and reacquire spectra to rule out solvent or impurity interference .

What strategies optimize reaction yield and selectivity for this compound?

Advanced Research Question
Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol.
  • Catalyst design : Heterogeneous catalysts like phosphorous acid-tagged carbon quantum dots (CQDs-N(CH2PO3H2)2) improve regioselectivity and reduce side products .
  • Ultrasonic irradiation : Enhances reaction kinetics and purity by promoting efficient mixing and reducing aggregation .

What bioactivity studies are relevant for this thiopyran derivative?

Advanced Research Question
While direct bioactivity data for this compound is limited, analogous heterocycles (e.g., pyridone-dicarbonitriles) exhibit anticancer properties via kinase inhibition. Suggested studies include:

  • In vitro assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Targeted screens : Evaluate inhibition of receptor tyrosine kinases (RTKs) or proteasomes, given structural similarity to bioactive pyridone derivatives .
  • Synergistic studies : Test combinatorial effects with brain-penetrant inhibitors (e.g., proteasome inhibitors) .

How can derivatives of this compound be designed for improved pharmacological properties?

Advanced Research Question
Derivatization strategies focus on:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., fluorine at the para position of the phenyl ring) to enhance metabolic stability .
  • SAR studies : Correlate substituent effects (e.g., thiopyran vs. pyridine cores) with bioactivity using computational docking (e.g., AutoDock Vina).
  • Prodrug design : Incorporate hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question
Challenges include:

  • Detection limits : Low UV absorbance of nitrile groups necessitates derivatization (e.g., hydrolysis to carboxylic acids) for HPLC-UV analysis.
  • Matrix effects : Use LC-MS/MS with stable isotope-labeled internal standards to mitigate interference in biological samples.
  • Degradation studies : Monitor stability under varying pH and temperature using accelerated aging protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
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2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

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